3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of 218.67 g/mol. This compound is classified as a pyrazine derivative, notable for its multiple amino groups and a carbamothioyl functional group, which contribute to its potential biological activities. The compound is of interest in medicinal chemistry due to its structural features that may confer pharmacological properties.
The compound can be sourced from various chemical databases and patent literature, including PubChem and specialized chemical suppliers. It falls under the category of heterocyclic compounds, specifically pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms. Its classification as an amide further highlights its potential for biological activity, particularly in the context of drug development.
The synthesis of 3,5-diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide can be approached via several methods, typically involving the modification of existing pyrazine derivatives. One common strategy involves starting from 6-chloropyrazine-2-carboxylic acid, which can be reacted with thiosemicarbazide to introduce the carbamothioyl group.
The molecular structure of 3,5-diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide features:
The compound's structural data can be represented in various ways, including:
ClC1=CN=C(N)C(=C1N)C(=O)NCS
InChI=1S/C6H7ClN6OS/c7-5-4(10)9(8)3(11)1-2(5)12-13/h1H,(H2,8,10)(H2,11,12)(H4,9)(H4,11)
3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide can participate in various chemical reactions typical of amides and amino compounds:
These reactions often require careful control of conditions such as temperature and pH to achieve desired outcomes without side reactions.
The mechanism by which 3,5-diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide exerts its biological effects is not fully elucidated but may involve:
Studies have indicated potential anticancer activity against human cancer cell lines (A549 and HeLa), suggesting that this compound may inhibit tumor growth through specific molecular interactions.
3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: